molecular formula C9H13NOS B12979645 N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine

N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine

Cat. No.: B12979645
M. Wt: 183.27 g/mol
InChI Key: TVKZXQKFOFCOAY-UHFFFAOYSA-N
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Description

N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine is a heterocyclic amine featuring a thiophene ring (substituted at the 3-position) linked via an ethyl chain to an oxetane-3-amine moiety. The oxetane ring, a strained four-membered oxygen-containing cycle, confers unique physicochemical properties, including enhanced polarity and metabolic stability compared to larger cyclic amines like piperidine or piperazine .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

N-(2-thiophen-3-ylethyl)oxetan-3-amine

InChI

InChI=1S/C9H13NOS/c1(8-2-4-12-7-8)3-10-9-5-11-6-9/h2,4,7,9-10H,1,3,5-6H2

InChI Key

TVKZXQKFOFCOAY-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NCCC2=CSC=C2

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Amine Groups

The following compounds share structural motifs with N-(2-(Thiophen-3-yl)ethyl)oxetan-3-amine but differ in substituents, ring systems, or biological activity:

Compound Name Key Substituents/Ring Systems Molecular Formula Notable Properties/Applications Reference
This compound Oxetane-3-amine, thiophen-3-yl ethyl chain C₉H₁₄N₂OS Potential imaging agent due to dual emissive properties inferred from similar PT-ADA-PPR systems
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine Oxetane-3-amine, trifluoromethylphenyl C₁₀H₁₀F₃NO Higher lipophilicity (logP ~2.5) due to CF₃ group; used in kinase inhibitors
2-(Thiophen-2-yl)ethylamine Two thiophene groups (2- and 3-positions) C₁₁H₁₃NS₂ Dual thiophene motifs enhance π-π stacking; explored in organic electronics
N-[2-(Thiophen-3-yl)ethyl]piperazinyl quinolones Piperazine, thiophen-3-yl ethyl, quinolone C₁₈H₂₀FN₃O₃S Antibacterial activity (MIC ≤1 µg/mL against S. aureus)

Key Observations :

  • Oxetane vs. Larger Rings : The oxetane in the target compound introduces ring strain, increasing reactivity and metabolic stability compared to six-membered piperazine derivatives .
  • Thiophene Position : Thiophen-3-yl derivatives (as in the target compound) exhibit distinct electronic profiles compared to thiophen-2-yl analogues, affecting binding to biological targets .
  • Lipophilicity : The trifluoromethylphenyl analogue (logP ~2.5) is more lipophilic than the target compound (estimated logP ~1.8), impacting membrane permeability .
Physicochemical and Pharmacokinetic Properties
  • Solubility : Oxetane-containing compounds generally show improved aqueous solubility compared to purely aromatic systems (e.g., naphthalene derivatives in ) due to reduced hydrophobicity .
  • Metabolic Stability: The oxetane ring resists oxidative degradation better than thietane (a sulfur-containing four-membered ring), as seen in 3-amino thietane derivatives .
  • Bioactivity: Quinolones with N-[2-(thiophen-3-yl)ethyl]piperazinyl groups () demonstrate potent antibacterial activity, suggesting that the thiophen-3-yl ethyl chain enhances target engagement in microbial enzymes .

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